
(S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two pyrrolidine rings and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the hexyl chain and the carboxylic acid group. Common reagents used in these reactions include pyrrolidine, hexyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.
化学反应分析
Types of Reactions
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often targeting the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
科学研究应用
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(6-((S)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
1-(6-Hexyl)pyrrolidine-2-carboxylic acid: Lacks the additional pyrrolidine ring, resulting in different chemical properties.
Uniqueness
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C16H30N2O2 |
|---|---|
分子量 |
282.42 g/mol |
IUPAC 名称 |
(2S)-1-[6-[(2R)-2-methylpyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H30N2O2/c1-14-8-6-12-17(14)10-4-2-3-5-11-18-13-7-9-15(18)16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m1/s1 |
InChI 键 |
WIRZYPZMRUBQFP-CABCVRRESA-N |
手性 SMILES |
C[C@@H]1CCCN1CCCCCCN2CCC[C@H]2C(=O)O |
规范 SMILES |
CC1CCCN1CCCCCCN2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
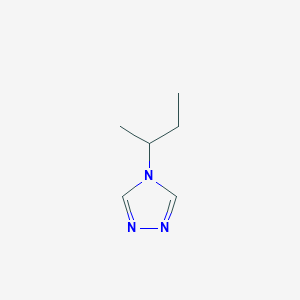
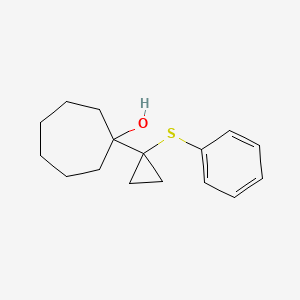
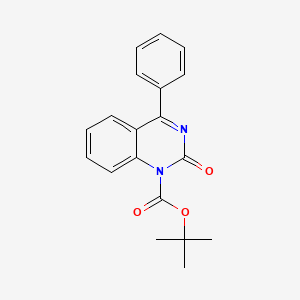

![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
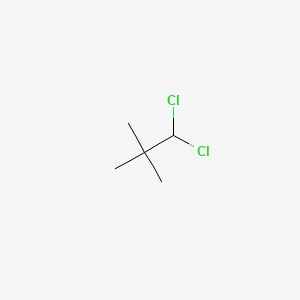

![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
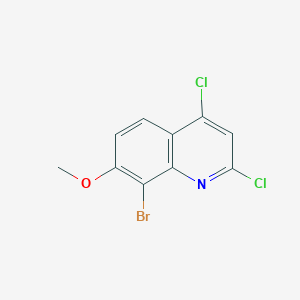
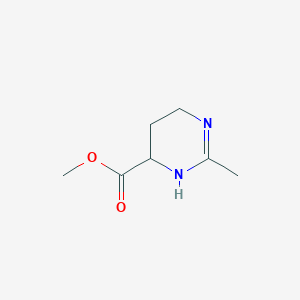
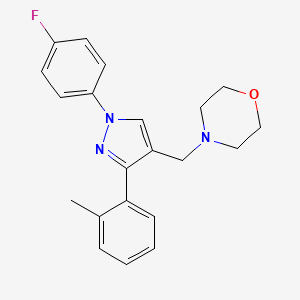
![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
